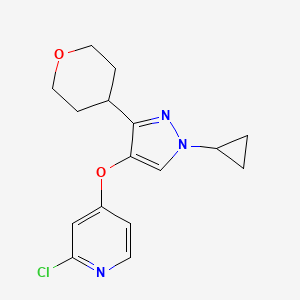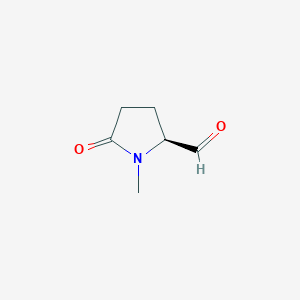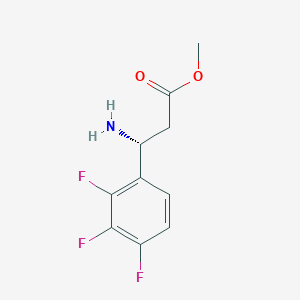
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to an ethane-1,2-diamine backbone, with two hydrochloride (HCl) molecules associated with it. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and (S)-1,2-diaminoethane.
Condensation Reaction: The 2,4-dimethylbenzaldehyde undergoes a condensation reaction with (S)-1,2-diaminoethane in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired (1S)-1-(2,4-dimethylphenyl)ethane-1,2-diamine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amine groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2,4-Dimethylphenyl)ethylamine: A structurally similar compound with a single amine group.
(1S)-1-(2,4-Dimethylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diol: A compound with two hydroxyl groups.
Uniqueness
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C10H18Cl2N2 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
(1S)-1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
InChI-Schlüssel |
FQVCQHIDIPWNNT-YQFADDPSSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@@H](CN)N)C.Cl.Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)

![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)



![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)



![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)
